Methyl [(2-cyano-5-nitrophenyl)sulfanyl]acetate
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Overview
Description
Methyl 2-[(2-cyano-5-nitrophenyl)sulfanyl]acetate is an organic compound that features a cyano group, a nitro group, and a sulfanyl group attached to a phenyl ring, with an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2-cyano-5-nitrophenyl)sulfanyl]acetate can be achieved through several methods. One common approach involves the reaction of 2-cyano-5-nitrobenzenethiol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide or acetonitrile.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-cyano-5-nitrophenyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(2-cyano-5-nitrophenyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which methyl 2-[(2-cyano-5-nitrophenyl)sulfanyl]acetate exerts its effects depends on the specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the cyano and nitro groups can influence its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-cyano-4-nitrophenyl)sulfanyl]acetate
- Methyl 2-[(2-cyano-3-nitrophenyl)sulfanyl]acetate
- Ethyl 2-[(2-cyano-5-nitrophenyl)sulfanyl]acetate
Uniqueness
Methyl 2-[(2-cyano-5-nitrophenyl)sulfanyl]acetate is unique due to the specific positioning of the cyano and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the sulfanyl and ester groups makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H8N2O4S |
---|---|
Molecular Weight |
252.25 g/mol |
IUPAC Name |
methyl 2-(2-cyano-5-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C10H8N2O4S/c1-16-10(13)6-17-9-4-8(12(14)15)3-2-7(9)5-11/h2-4H,6H2,1H3 |
InChI Key |
XQPVETYFNJPVRM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=C(C=CC(=C1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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